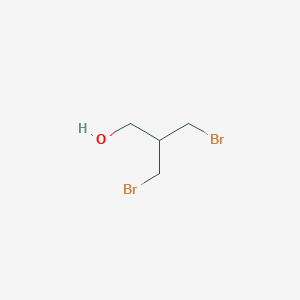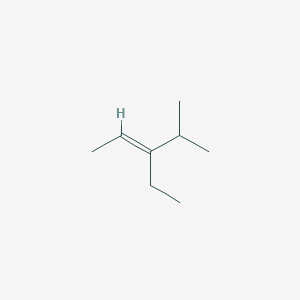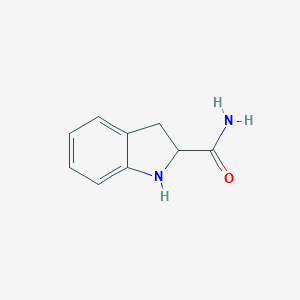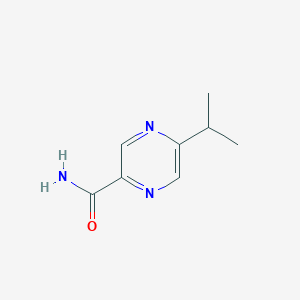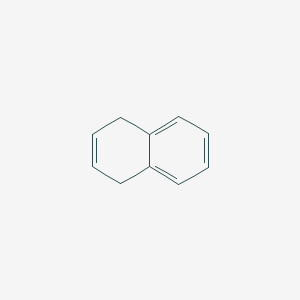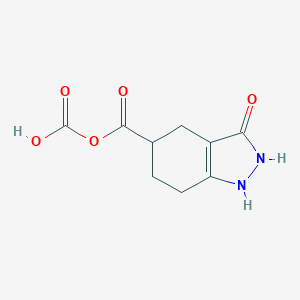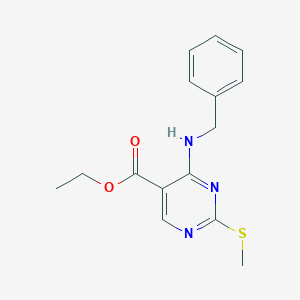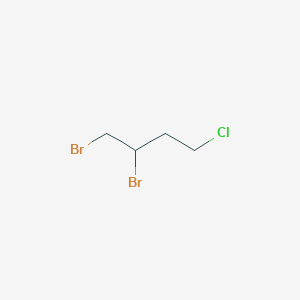
1,2-Dibromo-4-chlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-4-chlorobutane is a chemical compound that is commonly used in scientific research. It is a halogenated alkane that is primarily used as an alkylating agent in organic synthesis. This compound is also used in the pharmaceutical industry to synthesize various drugs and as a reagent in biochemical research.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-4-chlorobutane involves the alkylation of DNA. This compound reacts with the nucleophilic sites on DNA, resulting in the formation of covalent bonds between the compound and the DNA molecule. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
1,2-Dibromo-4-chlorobutane has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been used to study the effects of DNA alkylation on gene expression and protein synthesis. In physiological studies, this compound has been used to study the effects of DNA damage on cell division and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Dibromo-4-chlorobutane in lab experiments is its ability to selectively alkylate DNA. This allows researchers to study the effects of DNA alkylation on various cellular processes. However, one limitation of using this compound is its toxicity. 1,2-Dibromo-4-chlorobutane is a highly toxic compound that can cause severe health effects if not handled properly.
Direcciones Futuras
There are several future directions for research involving 1,2-Dibromo-4-chlorobutane. One area of research is the development of new drugs that use this compound as a starting material. Another area of research is the development of new methods for the selective alkylation of DNA. Additionally, researchers may explore the use of 1,2-Dibromo-4-chlorobutane in the treatment of various diseases, such as cancer and viral infections.
Conclusion
In conclusion, 1,2-Dibromo-4-chlorobutane is a useful compound for scientific research. Its ability to selectively alkylate DNA makes it a valuable tool for studying the effects of DNA damage on various cellular processes. However, due to its toxicity, caution must be taken when handling this compound. Further research is needed to fully understand the potential applications of 1,2-Dibromo-4-chlorobutane in the fields of organic synthesis, pharmaceuticals, and biomedical research.
Métodos De Síntesis
The synthesis of 1,2-Dibromo-4-chlorobutane can be achieved through the halogenation of butane. This process involves the addition of chlorine and bromine to the butane molecule, resulting in the formation of 1,2-Dibromo-4-chlorobutane.
Aplicaciones Científicas De Investigación
1,2-Dibromo-4-chlorobutane has numerous applications in scientific research. It is commonly used as an alkylating agent in organic synthesis, where it is used to introduce alkyl groups into various compounds. This compound is also used in the pharmaceutical industry to synthesize various drugs, including anticancer agents and antiviral drugs.
Propiedades
Número CAS |
108963-23-1 |
|---|---|
Nombre del producto |
1,2-Dibromo-4-chlorobutane |
Fórmula molecular |
C4H7Br2Cl |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
1,2-dibromo-4-chlorobutane |
InChI |
InChI=1S/C4H7Br2Cl/c5-3-4(6)1-2-7/h4H,1-3H2 |
Clave InChI |
DAZXKDNMZIGPQQ-UHFFFAOYSA-N |
SMILES |
C(CCl)C(CBr)Br |
SMILES canónico |
C(CCl)C(CBr)Br |
Sinónimos |
1,2-DIBROMO-4-CHLOROBUTANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



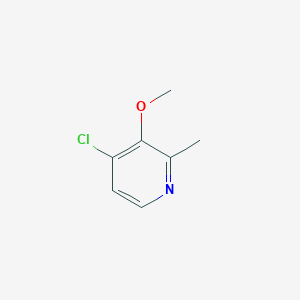
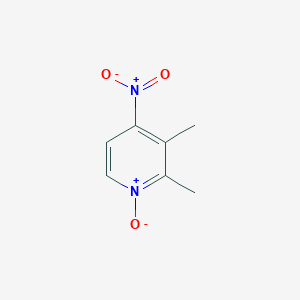
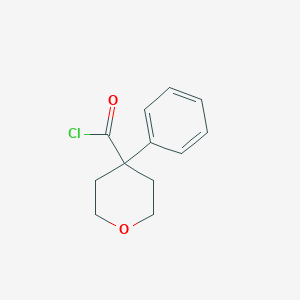
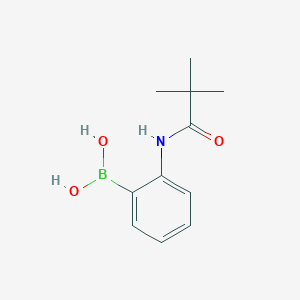
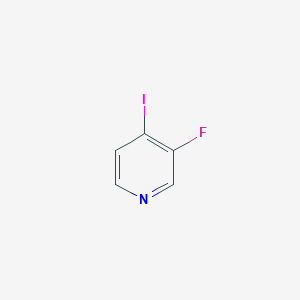

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
